6-Methoxy-4-pyridazinol
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Overview
Description
6-Methoxy-4-pyridazinol is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The methoxy group at the 6th position and the hydroxyl group at the 4th position contribute to the unique chemical properties of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-pyridazinol typically involves the reaction of 4,6-dichloropyridazine with methanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by methoxy and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-pyridazinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methoxy-4-pyridazinone.
Reduction: Formation of 6-methoxy-4-aminopyridazine.
Substitution: Formation of various substituted pyridazines depending on the reagents used.
Scientific Research Applications
6-Methoxy-4-pyridazinol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methoxy-4-pyridazinol involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, leading to various biological effects. For example, it has been shown to upregulate bone morphogenetic protein-2 (BMP-2), which plays a role in bone turnover and regeneration .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-6-pyridazinol
- 6-Methoxy-4-pyridazinone
- 4,6-Dimethoxypyridazine
Comparison
6-Methoxy-4-pyridazinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
CAS No. |
952569-56-1 |
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Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
6-methoxy-1H-pyridazin-4-one |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-2-4(8)3-6-7-5/h2-3H,1H3,(H,7,8) |
InChI Key |
QYVYZFDZHJCHQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=NN1 |
Origin of Product |
United States |
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